3-Bromo-5-chloropyridine-2-sulfonyl fluoride
Description
3-Bromo-5-chloropyridine-2-sulfonyl fluoride is a halogenated pyridine derivative featuring a bromo (Br) substituent at position 3, a chloro (Cl) substituent at position 5, and a sulfonyl fluoride (-SO₂F) group at position 2. This compound is of significant interest in pharmaceutical and agrochemical synthesis due to its dual halogen substituents and the sulfonyl fluoride moiety, which enhances stability under hydrolytic conditions compared to sulfonyl chlorides. The electron-withdrawing nature of the sulfonyl fluoride group also facilitates nucleophilic substitution reactions, making it a versatile intermediate for constructing heterocyclic frameworks.
Properties
IUPAC Name |
3-bromo-5-chloropyridine-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFNO2S/c6-4-1-3(7)2-9-5(4)12(8,10)11/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLDZEKCABLIPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)S(=O)(=O)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-5-chloropyridine with sulfuryl fluoride (SO2F2) under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 3-Bromo-5-chloropyridine-2-sulfonyl fluoride often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions . The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloropyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinates.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Carbon-Carbon Coupled Products: Formed via Suzuki-Miyaura coupling.
Scientific Research Applications
3-Bromo-5-chloropyridine-2-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Bromo-5-chloropyridine-2-sulfonyl fluoride exerts its effects involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction leads to the formation of covalent bonds, thereby modifying the activity of the target molecules . The compound can inhibit enzymes by reacting with active site residues, thus blocking substrate access and catalytic activity .
Comparison with Similar Compounds
Research Findings and Implications
Stability in Pharmaceutical Contexts
The hydrolytic stability of sulfonyl fluorides makes the target compound advantageous for drug development. For instance, sulfonyl chlorides (e.g., ) often require anhydrous conditions, whereas sulfonyl fluorides tolerate moderate moisture, reducing synthetic complexity .
Market Availability
Compounds like 5-bromo-6-chloropyridine-3-sulfonyl chloride (CAS 216394-05-7) are commercially available (e.g., TCI Chemicals, ), but the target compound’s unique stability may drive demand in niche pharmaceutical sectors .
Biological Activity
3-Bromo-5-chloropyridine-2-sulfonyl fluoride is a chemical compound with significant biological activity, particularly in the context of enzyme inhibition and drug discovery. This article delves into its biological mechanisms, applications, and related research findings.
- Molecular Formula : CHBrClFNOS
- Molecular Weight : 274.5 g/mol
- IUPAC Name : this compound
The compound features a pyridine ring substituted with bromine and chlorine atoms, along with a sulfonyl fluoride group. This unique structure contributes to its reactivity and biological properties.
The biological activity of this compound primarily arises from the interaction of its sulfonyl fluoride group with nucleophilic sites on target proteins. This interaction leads to covalent modifications that can inhibit enzyme activity. The compound has been employed in the development of enzyme inhibitors, particularly targeting key enzymes involved in various biological pathways.
Applications in Research
This compound is utilized in several scientific domains:
- Enzyme Inhibition : It serves as a tool for studying enzyme mechanisms and developing inhibitors for therapeutic applications.
- Drug Discovery : The compound is investigated for its potential in creating novel therapeutic agents, particularly in oncology and neurology.
- Biochemical Probes : It is used to probe biological pathways, aiding in the understanding of cellular processes.
Enzyme Inhibition Studies
A notable study highlighted the use of this compound as an inhibitor for monoacylglycerol lipase (MAGL), an enzyme implicated in endocannabinoid metabolism. The inhibition mechanism involves covalent modification of active site residues, leading to altered enzyme activity. This compound demonstrated significant potency, with an IC value indicating effective inhibition levels .
Structure–Activity Relationship (SAR)
Research has focused on the structure–activity relationships of aryl sulfoxides, including derivatives like this compound. These studies have shown that modifications to the sulfonyl group can enhance or diminish inhibitory activity against various targets . For instance, alterations in substituents on the pyridine ring have been correlated with changes in potency.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Sulfonyl fluoride group; enzyme inhibitor | Inhibits MAGL; potential in drug development |
| 3-Bromo-2-chloropyridine-5-sulfonyl chloride | Similar structure but lacks fluorine | Moderate enzyme inhibition |
| 3-Bromo-5-chloropyridine-2-sulfonamide | Sulfonamide derivative; less reactive | Weaker enzyme inhibition compared to sulfonyl fluoride |
This table illustrates how the presence of the sulfonyl fluoride group enhances reactivity compared to other derivatives, making it a more potent inhibitor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
